3-Chlorohexane

Nucleophilic Substitution SN2 Reaction Kinetics

Researchers requiring a single, defined alkene product face isomeric mixtures when using primary haloalkanes. 3-Chlorohexane solves this: its E2 elimination yields exclusively 2-hexene, simplifying purification. It also serves as a chiral probe for stereochemical outcome tracking and a steric benchmark in SN2 kinetics (approx. 2-fold less reactive than 2-chlorohexane). • Exclusive 2-hexene formation under standard E2 conditions (alcoholic KOH) • Chiral at C3 - enables optical rotation monitoring of configurational inversion • Boiling point 123-125°C; distinct from 1-chlorohexane (133-135°C) for fractional distillation method development Supplied as a colorless liquid at ≥95% (GC) purity. Standard research quantities available for immediate dispatch.

Molecular Formula C6H13Cl
Molecular Weight 120.62 g/mol
CAS No. 68606-33-7
Cat. No. B7820979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorohexane
CAS68606-33-7
Molecular FormulaC6H13Cl
Molecular Weight120.62 g/mol
Structural Identifiers
SMILESCCCC(CC)Cl
InChIInChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3
InChIKeyBXSMMAVTEURRGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorohexane: Properties and Comparators


3-Chlorohexane is a secondary alkyl halide (C₆H₁₃Cl) belonging to the chlorohexane isomer family. It is a colorless liquid with a boiling point of 123-125°C, density of 0.87 g/cm³, and refractive index of 1.42 . It is commercially available at purities typically ≥95% (GC) . Its closest in-class comparators are the positional isomers 1-chlorohexane (primary) and 2-chlorohexane (secondary), as well as halogen analogs like 3-bromohexane.

Secondary alkyl halide for SN2/E2 reactivity research
Chiral C3 center enables stereochemical outcome tracking
Positional isomer comparator for substitution and elimination studies

3-Chlorohexane: Isomer Substitution Evidence


Substituting 3-chlorohexane with its isomers 1-chlorohexane or 2-chlorohexane, or with other haloalkanes, leads to quantifiably different outcomes in chemical processes. As the data below demonstrates, these analogs exhibit distinct physicochemical properties (boiling point, vapor pressure) and divergent reactivity in nucleophilic substitution and elimination reactions . Even among the secondary chlorohexanes (2- and 3-), a factor of 2 difference in SN2 reactivity is observed [1]. These measurable differences necessitate compound-specific evaluation and preclude direct generic substitution without compromising reaction yield, selectivity, or product purity.

Reactivity rank mismatch
1-Chlorohexane (primary) and 2-chlorohexane (secondary) show distinct SN2 rates; substitution may alter kinetics.
Product selectivity shift
2-Chlorohexane yields mixed alkenes in E2; 3-chlorohexane gives only 2-hexene, impacting downstream purification.
Physical property gap
Boiling point and vapor pressure differ from 1-chlorohexane, affecting distillation protocols and storage requirements.

3-Chlorohexane vs. Closest Analogs


SN2 Reactivity vs. 2-Chlorohexane

In SN2 reactions with potassium iodide in acetone, 3-chlorohexane is approximately 2-fold less reactive than its isomer 2-chlorohexane. This is due to increased steric hindrance at the secondary carbon bearing the chlorine in 3-chlorohexane (adjacent groups: CH₂CH₃) compared to 2-chlorohexane (adjacent group: CH₃) [1].

SN2 Reactivity
Reported
3-Chlorohexane: baseline (1)
2-Chlorohexane: ~2× higher rate
Steric hindrance reduces rate; adjust reaction time and temperature.
KI/acetone, SN2 conditions
Nucleophilic Substitution SN2 Reaction Kinetics Steric Hindrance

E2 Elimination: Product Selectivity

Under E2 elimination conditions (alcoholic KOH), 3-chlorohexane yields exclusively 2-hexene as the alkene product. In contrast, 2-chlorohexane produces a diastereomeric mixture of 1-hexene and 2-hexene, and 1-chlorohexane yields only 1-hexene [1]. This difference arises from the symmetry and β-hydrogen availability in 3-chlorohexane.

E2 Product
Head-to-head
3-Chlorohexane: only 2-hexene
2-Chlorohexane: mixture of 1-hexene + 2-hexene
Single alkene simplifies isolation and improves process robustness.
Alcoholic KOH, E2 conditions
Elimination Reaction E2 Regioselectivity Alkene Synthesis

Vapor Pressure vs. 1-Chlorohexane

3-Chlorohexane exhibits a significantly higher vapor pressure (15.0 mmHg at 25°C) compared to 1-chlorohexane (10.2 mmHg at 25°C) . This represents a ~47% increase in volatility, which impacts handling, storage, and distillation processes.

Vapor Pressure
Data to verify
15.0 ± 0.2 mmHg (3-Cl)
10.2 ± 0.2 mmHg (1-Cl)
Higher volatility requires vapor management review.
Estimated at 25°C, verify experimentally
Physical Property Volatility Vapor Pressure Distillation

Boiling Point vs. 1-Chlorohexane

3-Chlorohexane has a boiling point of approximately 123-125°C, while its primary isomer, 1-chlorohexane, boils at 133-135°C . This ~10°C difference is substantial enough to enable separation by fractional distillation.

Boiling Point
Data to verify
123–125 °C (3-Cl)
133–135 °C (1-Cl)
~10 °C gap supports fractional distillation separation.
At atmospheric pressure
Physical Property Boiling Point Distillation Purification

Chirality and Optical Activity

3-Chlorohexane possesses a chiral center at C3, making it a racemic mixture of (R)- and (S)-enantiomers in its standard commercial form. The pure (+)-enantiomer exhibits a specific optical rotation of +40° [1]. This chirality is absent in 1-chlorohexane (achiral) and is also present in 2-chlorohexane but with different optical rotation values.

Optical Activity
Class-level
Pure (+)-enantiomer: +40°
Chiral center present; enantiomeric composition review required.
Racemic mixture standard, polarimetry
Chirality Stereochemistry Optical Rotation Enantiomer

3-Chlorohexane Applications


Stereoselective Synthesis and Chiral Building Blocks

Owing to its chiral center at C3, 3-chlorohexane serves as a valuable model substrate for investigating stereoselective SN2 and E2 reactions. Its use is indicated in research exploring the stereochemical outcomes of nucleophilic substitutions , where the inversion of configuration or retention can be tracked via optical rotation [1].

E2 Elimination for Single-Alkene Synthesis

When a synthetic sequence requires the generation of a single, defined alkene (specifically 2-hexene) without isomeric mixtures, 3-chlorohexane is the preferred substrate. Its E2 elimination under standard conditions (e.g., alcoholic KOH) yields exclusively 2-hexene [2], simplifying product isolation and improving yield of the desired olefin.

SN2 Steric Effects: Kinetic Studies

3-Chlorohexane is an essential comparator in kinetic studies examining the impact of steric hindrance on SN2 reactivity. Its approximately 2-fold lower reactivity compared to 2-chlorohexane (and significantly lower than 1-chlorohexane) under identical conditions [3] provides a quantitative benchmark for validating computational models and teaching fundamental organic chemistry principles.

Distillation and Separation Process

The significant boiling point difference between 3-chlorohexane (123-125°C) and its primary isomer 1-chlorohexane (133-135°C) makes it a relevant compound for developing and validating fractional distillation methods for isomer separation . Its higher vapor pressure also necessitates distinct handling protocols for vapor management .

Application
Selection Property
Validation Focus
Stereoselective synthesis
Chiral C3 center
Enantiomeric excess and optical rotation
Single-alkene synthesis
E2 regioselectivity profile
Alkene product purity (2-hexene only)
SN2 kinetic studies
Steric hindrance reactivity rank
Relative rate comparison with other isomers
Isomer separation by distillation
Boiling point difference
Distillation fraction purity and cut temperature

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